N-(6-methoxypyridin-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Description
N-(6-Methoxypyridin-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5, a phenyl group at position 3, and a carboxamide moiety at position 4. The carboxamide nitrogen is linked to a 6-methoxypyridin-3-yl group, introducing both aromatic and electron-donating methoxy functionalities.
Properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-15(16(20-23-11)12-6-4-3-5-7-12)17(21)19-13-8-9-14(22-2)18-10-13/h3-10H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPCYOOIUUNLDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CN=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridin-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-methoxypyridine-3-amine, is synthesized through the methoxylation of pyridine-3-amine.
Oxazole Ring Formation: The intermediate is then subjected to cyclization reactions to form the oxazole ring. This can be achieved through the reaction of the pyridine intermediate with appropriate reagents such as acyl chlorides or anhydrides.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxypyridin-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group or the oxazole ring, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(6-methoxypyridin-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with the target molecule but differ in key substituents or heterocyclic cores, influencing their molecular properties:
Impact of Substituent Modifications
Methoxypyridinyl vs. Hydroxyphenyl (Compound )
Replacing the 6-methoxypyridin-3-yl group with a 4-hydroxyphenyl moiety reduces molecular weight (294.30 vs. ~325–350 estimated for the target compound) and introduces a polar phenolic -OH group. This substitution likely enhances aqueous solubility but may reduce lipid membrane permeability compared to the methoxy group’s moderate hydrophobicity .
Ethoxypyridinyl and Oxadiazole Core (Compound )
The 1,2,4-oxadiazole ring (vs. 1,2-oxazole) offers greater metabolic stability due to reduced ring strain and enhanced resistance to enzymatic degradation. The dimethylisoxazole substituent further diversifies electronic properties, possibly influencing target binding .
Quinazolinone Core and Purine Linkage (Compound )
The quinazolinone core replaces the oxazole, introducing a fused bicyclic system that may enhance planar stacking interactions with aromatic residues in enzyme active sites. The purine-aminoethyl-tert-butoxy side chain adds steric bulk and hydrogen-bonding capacity, suggesting affinity for kinases or nucleotide-binding proteins .
Benzylcarbamoylphenyl Substituent (Compound )
The benzylcarbamoyl group introduces a bulky aromatic substituent with a carbamate linkage, increasing molecular weight (411.45) and hydrophobicity. This modification could enhance protein binding via π-π stacking or hydrophobic interactions but may reduce solubility and oral bioavailability .
Physicochemical and Pharmacokinetic Implications
- Polarity : Hydroxyphenyl (Compound ) > Methoxypyridinyl (Target) > Ethoxypyridinyl (Compound ).
- Metabolic Stability: 1,2,4-Oxadiazole (Compound ) > 1,2-Oxazole (Target) ≈ Quinazolinone (Compound ).
- Steric Effects: Benzylcarbamoyl (Compound ) > Purine-aminoethyl-tert-butoxy (Compound ) > Methoxypyridinyl (Target).
Biological Activity
N-(6-Methoxypyridin-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C17H15N3O3
- Molar Mass : 309.32 g/mol
- CAS Number : 1026503-84-3
The compound features a unique oxazole ring structure, which is known for its diverse biological activities. The methoxy group on the pyridine ring and the phenyl group contribute to its chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Escherichia coli. The incorporation of different substituents in the oxazole structure can significantly influence their efficacy against pathogens .
Table 1: Antimicrobial Activity of Related Oxazole Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Mycobacterium tuberculosis | 12.5 μM |
| Compound B | E. coli | 100 μM |
| This compound | TBD |
Anticancer Activity
Studies on related compounds suggest that oxazole derivatives can exhibit cytotoxic effects on various cancer cell lines. The antiproliferative activity is often assessed using the MTT assay, which measures cell viability after treatment with the compounds. Preliminary data indicate that this compound could potentially inhibit tumor growth by targeting specific molecular pathways involved in cancer cell proliferation .
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound C | HCT116 (Colorectal) | 15 |
| Compound D | HeLa (Cervical) | 20 |
| This compound | TBD |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the oxazole ring may interact with key enzymes or receptors involved in microbial and cancer cell metabolism. For example, some studies have suggested that similar compounds inhibit topoisomerase I activity, leading to DNA damage and subsequent apoptosis in cancer cells .
Case Studies
- Antimicrobial Evaluation : A recent study evaluated a library of oxazole derivatives for their antimicrobial properties. Among these, compounds structurally similar to N-(6-methoxypyridin-3-yl)-5-methyl-3-phenyl showed promising results against resistant bacterial strains.
- Cytotoxicity Assessment : In vitro tests on various cancer cell lines revealed that certain derivatives exhibited significant cytotoxicity, suggesting potential for development as anticancer agents.
Q & A
Q. What are the standard synthetic routes for N-(6-methoxypyridin-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide?
The synthesis typically involves multi-step reactions, starting with the preparation of the oxazole core. A common approach includes:
- Condensation : Reacting 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid with 6-methoxypyridin-3-amine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of triethylamine .
- Solvent and Conditions : The reaction is carried out in dichloromethane at room temperature, followed by purification via recrystallization or column chromatography.
- Optimization : Industrial-scale methods may employ continuous flow reactors or automated purification systems to enhance yield and reduce costs .
Q. How is the molecular structure of this compound characterized using spectroscopic techniques?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR confirm substituent positions and electronic environments (e.g., methoxy, phenyl, and oxazole groups) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (CHNO) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies functional groups like the amide C=O stretch (~1650 cm) and aromatic C-H vibrations .
Advanced Research Questions
Q. How can researchers resolve structural ambiguities in crystallographic data for this compound?
- SHELX Software : Use SHELXL for refinement against high-resolution X-ray data. SHELX integrates charge-flipping algorithms to resolve twinning or disordered regions in the crystal lattice .
- Hydrogen Bond Analysis : Investigate intermolecular interactions (e.g., N–H⋯O or C–H⋯π bonds) to confirm packing arrangements. For example, mono-hydrobromide salts of related compounds show distinct hydrogen-bonding networks influencing stability .
- Validation Tools : Cross-reference with CIF validation reports and density functional theory (DFT) calculations to ensure geometric accuracy .
Q. What methodologies are used to analyze contradictory bioactivity data across different assays?
- Dose-Response Curves : Compare IC values across assays to identify assay-specific interference (e.g., solvent effects or off-target interactions) .
- Target Engagement Studies : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinities directly, bypassing cellular variability .
- Meta-Analysis : Aggregate data from orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to distinguish true activity from artifacts .
Q. How can computational methods predict binding interactions with molecular targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Focus on key residues identified in crystallographic studies of related oxazole derivatives .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes to assess binding stability and conformational changes over time (e.g., RMSD and RMSF analyses) .
- QSAR Modeling : Corrogate substituent effects (e.g., fluorine substitution) with bioactivity data to guide structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
